Fructose-1-SNAP

描述

Fructose-1-SNAP is a novel fructose-conjugated S-nitroso nitric oxide donor. . The synthesis of this compound represents an advancement in the development of nitric oxide donors, which are crucial for various biological processes.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Fructose-1-SNAP involves the conjugation of fructose with S-nitroso-N-acetylpenicillamine (SNAP). The reaction typically requires mild acidic conditions to facilitate the formation of the S-nitroso group. The process involves the following steps:

- Dissolution of fructose in an aqueous solution.

- Addition of S-nitroso-N-acetylpenicillamine to the solution.

- Stirring the mixture under controlled temperature and pH conditions to ensure complete reaction.

- Purification of the product using chromatographic techniques to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

- Large-scale dissolution of fructose in water.

- Addition of S-nitroso-N-acetylpenicillamine under controlled conditions.

- Continuous monitoring of temperature and pH to optimize yield.

- Use of industrial-scale chromatography for purification and isolation of the final product.

化学反应分析

Types of Reactions: Fructose-1-SNAP undergoes various chemical reactions, including:

Oxidation: The S-nitroso group can be oxidized to form disulfides.

Reduction: The compound can be reduced to release nitric oxide, which is a key signaling molecule in biological systems.

Substitution: The S-nitroso group can be substituted with other nucleophiles under specific conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents such as ascorbic acid or glutathione.

Substitution: Nucleophiles like thiols or amines under mild acidic or basic conditions.

Major Products Formed:

Oxidation: Disulfides and other oxidized derivatives.

Reduction: Nitric oxide and the corresponding reduced sugar.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Biochemical Studies

Fructose-1-SNAP serves as a valuable tool in biochemical studies focusing on nitric oxide signaling pathways. It enhances the stability and bioavailability of NO compared to other donors, making it suitable for in vitro and in vivo experiments.

Key Applications:

- Nitric Oxide Release: The compound releases NO upon reduction, which can be measured using various biochemical assays.

- Glycolytic Pathway Modulation: It influences key metabolic pathways by targeting enzymes like FBPase, thus providing insights into metabolic regulation .

Cancer Research

This compound has shown promise in cancer research due to its cytotoxic effects on cancer cells. Studies indicate that it exhibits higher cytotoxicity against prostate cancer cells (DU-145) compared to traditional NO donors.

Case Studies:

- Cytotoxicity Assessment: In vitro studies demonstrated that this compound significantly reduced cell viability in prostate cancer cell lines through NO-mediated mechanisms .

- Potential Therapeutic Applications: Its ability to selectively induce apoptosis in cancer cells positions this compound as a potential therapeutic agent for cancer treatment .

Metabolic Research

The compound's role in fructose metabolism has been investigated, particularly regarding its conversion to glucose in the small intestine. Research indicates that this compound can influence systemic fructose metabolism and glucose production.

Metabolic Pathways:

- Fructose Conversion: Studies have shown that dietary fructose is rapidly converted into glucose and other metabolites in the small intestine, with implications for metabolic disorders .

Data Tables

作用机制

Fructose-1-SNAP exerts its effects primarily through the release of nitric oxide. The mechanism involves:

Molecular Targets: Nitric oxide targets various enzymes and proteins, including guanylate cyclase.

Pathways Involved: Activation of guanylate cyclase leads to the production of cyclic guanosine monophosphate (cGMP), which mediates various physiological responses such as vasodilation and inhibition of platelet aggregation

相似化合物的比较

Fructose-1-SNAP is unique compared to other nitric oxide donors due to its fructose conjugation, which enhances its stability and bioavailability. Similar compounds include:

S-nitroso-N-acetylpenicillamine (SNAP): A widely used nitric oxide donor but lacks the stability provided by fructose conjugation.

S-nitrosoglutathione (GSNO): Another nitric oxide donor with different stability and release characteristics.

S-nitroso-N-acetyl-D,L-penicillamine (SNAP-DL): Similar to SNAP but with different stereochemistry

This compound stands out due to its enhanced stability and targeted delivery of nitric oxide, making it a valuable tool in both research and potential therapeutic applications.

生物活性

Fructose-1-SNAP (S-nitroso-N-acetylpenicillamine) is a novel compound that has garnered attention for its potential biological activities, particularly as a nitric oxide (NO) donor. This article delves into the synthesis, biological mechanisms, and various studies that highlight the compound's effects on cellular processes and potential therapeutic applications.

Synthesis and Properties

This compound is synthesized through a reaction that combines fructose with S-nitroso compounds. The resulting compound exhibits properties typical of NO donors, releasing NO upon hydrolysis. The unique aspect of this compound is its fructose backbone, which may influence its uptake and metabolism in cells compared to traditional NO donors.

Biological Mechanisms

The biological activity of this compound primarily revolves around its role as an NO donor. Nitric oxide plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response. The following mechanisms have been identified:

- Vasodilation : NO produced from this compound induces relaxation of vascular smooth muscle, leading to increased blood flow.

- Cell Signaling : NO acts as a signaling molecule in various pathways, including those involved in apoptosis and cell proliferation.

- Antioxidant Effects : By modulating oxidative stress, NO can exert protective effects on cells.

Case Studies and Experimental Data

Several studies have been conducted to assess the biological activity of this compound. Below is a summary of key findings:

Discussion

The findings from various studies indicate that this compound holds promise as a therapeutic agent due to its ability to release nitric oxide effectively. Its unique structure allows it to be metabolized differently than conventional NO donors, potentially enhancing its bioavailability and efficacy.

Potential Applications

Given its biological activity, this compound could be explored for several applications:

- Cardiovascular Health : Due to its vasodilatory properties, it may be beneficial in treating conditions such as hypertension or heart failure.

- Cancer Therapy : Its selective cytotoxicity towards cancer cells positions it as a candidate for targeted cancer therapies.

- Neuroprotection : The role of NO in neurotransmission suggests potential applications in neurodegenerative diseases.

属性

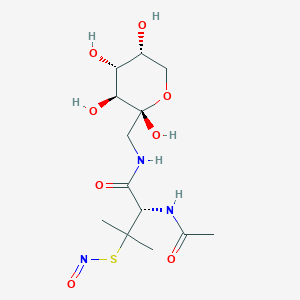

IUPAC Name |

(2S)-2-acetamido-3-methyl-3-nitrososulfanyl-N-[[(2R,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methyl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N3O8S/c1-6(17)15-9(12(2,3)25-16-23)11(21)14-5-13(22)10(20)8(19)7(18)4-24-13/h7-10,18-20,22H,4-5H2,1-3H3,(H,14,21)(H,15,17)/t7-,8-,9+,10+,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZUYSUGHXUBVOG-JJKYCLHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C(=O)NCC1(C(C(C(CO1)O)O)O)O)C(C)(C)SN=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](C(=O)NC[C@@]1([C@H]([C@@H]([C@@H](CO1)O)O)O)O)C(C)(C)SN=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N3O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80438746 | |

| Record name | Fructose-1-SNAP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330688-79-4 | |

| Record name | Fructose-1-SNAP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。